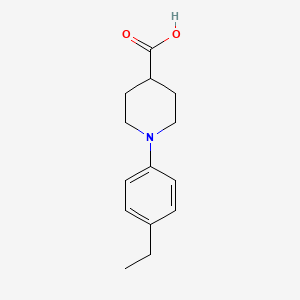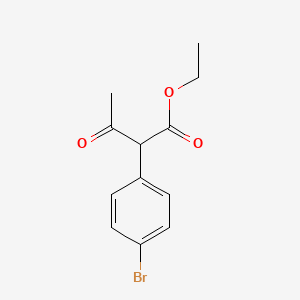
CephaelineHydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Bromhidrato de Cefalina es un alcaloide natural extraído de las raíces de la planta Cephaelis ipecacuanha. Tradicionalmente se ha utilizado como emético y expectorante en medicina. En los últimos años, ha ganado atención por sus posibles aplicaciones terapéuticas en varios campos de investigación, incluidas las aplicaciones médicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Bromhidrato de Cefalina se puede sintetizar mediante la metilación de la cefalina. El proceso implica disolver cefalina en metanol y hacerla reaccionar con ácido bromhídrico para formar Bromhidrato de Cefalina . Las condiciones de reacción generalmente incluyen el mantenimiento de una temperatura baja para garantizar la estabilidad del compuesto durante la síntesis.
Métodos de Producción Industrial
En entornos industriales, el Bromhidrato de Cefalina se produce extrayendo cefalina de las raíces de la planta Cephaelis ipecacuanha, seguido de su metilación y posterior reacción con ácido bromhídrico. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Bromhidrato de Cefalina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución, particularmente con halógenos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del Bromhidrato de Cefalina, que pueden tener diferentes propiedades farmacológicas y aplicaciones .
Aplicaciones Científicas De Investigación
El Bromhidrato de Cefalina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como patrón de referencia en química analítica para la identificación y cuantificación de alcaloides.
Biología: Se estudia por sus posibles efectos en los procesos celulares y su papel en las vías de transducción de señales.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, incluido su uso como agente anticancerígeno y en el tratamiento de infecciones parasitarias.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como precursor para la síntesis de otros compuestos bioactivos .
Mecanismo De Acción
El Bromhidrato de Cefalina ejerce sus efectos interactuando con dianas moleculares y vías específicas. Se sabe que inhibe la síntesis de proteínas al unirse a las subunidades ribosomales, evitando así la elongación de la cadena polipeptídica. Este mecanismo es similar al de otros alcaloides derivados de la planta Cephaelis ipecacuanha .
Comparación Con Compuestos Similares
Compuestos Similares
Clorhidrato de Emetina: Otro alcaloide derivado de la misma planta, utilizado para fines terapéuticos similares.
Clorhidrato de Cefalina: Un compuesto estrechamente relacionado con propiedades farmacológicas similares.
Unicidad
El Bromhidrato de Cefalina es único debido a su estructura molecular específica, que le permite interactuar con diferentes dianas moleculares en comparación con sus análogos. Su forma de bromhidrato también proporciona características distintivas de solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones .
Propiedades
Fórmula molecular |
C28H39BrN2O4 |
|---|---|
Peso molecular |
547.5 g/mol |
Nombre IUPAC |
1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H |
Clave InChI |
IMINJYRRSNHIAA-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



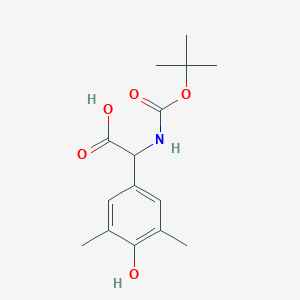
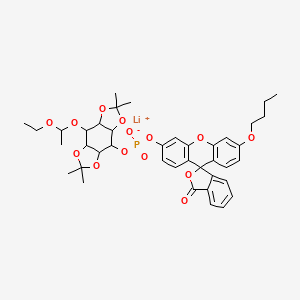
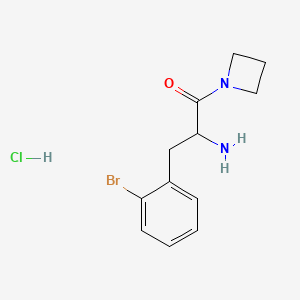

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)



